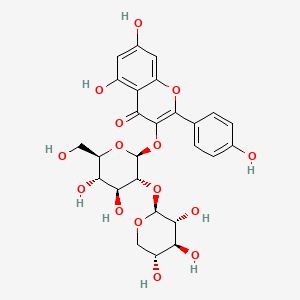

Leucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Leucoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Standard für die Quantifizierung von Flavonoiden in Pflanzenextrakten verwendet . In der Biologie wurde es für seine antioxidativen Eigenschaften und seine Fähigkeit, Zellen vor oxidativem Stress zu schützen, untersucht . In der Medizin hat this compound aufgrund seiner neuroprotektiven Wirkungen Potenzial in der Behandlung neurodegenerativer Erkrankungen gezeigt . Darüber hinaus wird es in der Lebensmittelindustrie als natürliches Antioxidans und Konservierungsmittel verwendet .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkung hauptsächlich durch seine antioxidativen Eigenschaften, indem es freie Radikale abräumt und oxidativen Stress reduziert . This compound moduliert auch die Aktivität von Enzymen, die am antioxidativen Abwehrsystem beteiligt sind, wie z. B. Superoxiddismutase und Katalase . Diese Aktionen tragen dazu bei, Zellen vor Schäden zu schützen und die zelluläre Homöostase aufrechtzuerhalten.

Wirkmechanismus

The mechanism of action of Leucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress . This compound also modulates the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase . These actions help protect cells from damage and maintain cellular homeostasis.

Biochemische Analyse

Biochemical Properties

Leucoside plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It has been shown to interact with various enzymes and proteins, including poly (ADP-ribose) polymerase, BAX, BCL2, and caspase-3. These interactions are crucial in modulating apoptotic pathways and protecting cells from oxidative damage. This compound’s ability to decrease β-secretase production, acetylcholine esterase activity, and Tau phosphorylation further highlights its potential in neuroprotection .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to protect against hydrogen peroxide-induced cell death by enhancing cell viability and reducing apoptotic markers. This compound influences cell signaling pathways by increasing the protein levels of NRF2 and HO-1 and upregulating the gene expression of antioxidant enzymes such as catalase, superoxide dismutase 1, and glutathione peroxidase . These effects contribute to its potential therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. This compound binds to poly (ADP-ribose) polymerase, inhibiting its activity and preventing DNA damage-induced cell death. It also modulates the expression of BAX and BCL2, promoting cell survival. Additionally, this compound inhibits caspase-3 activation, thereby reducing apoptosis. These molecular interactions underscore this compound’s role in protecting cells from oxidative stress and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time Studies have shown that this compound maintains its stability and efficacy in protecting cells from oxidative damage over extended periodsIn vitro and in vivo studies have demonstrated that this compound’s protective effects are sustained over time, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects without causing toxicity. At higher doses, it may exhibit adverse effects, including potential toxicity. Studies have identified threshold effects, where the protective benefits of this compound are maximized at specific dosages, beyond which toxicity may occur. These findings emphasize the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. It modulates metabolic flux by enhancing the activity of antioxidant enzymes such as catalase, superoxide dismutase 1, and glutathione peroxidase. These interactions contribute to the overall reduction of oxidative damage and promotion of cell survival. This compound’s involvement in these metabolic pathways underscores its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in regions of oxidative stress, where it exerts its protective effects. The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins, which facilitate its movement within the cellular environment. These transport and distribution mechanisms are crucial for this compound’s efficacy in protecting cells from oxidative damage .

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments and organelles through targeting signals and post-translational modifications. This compound’s presence in mitochondria, for example, enhances its ability to protect against mitochondrial oxidative damage. Its localization in the nucleus allows it to modulate gene expression and prevent DNA damage. These subcellular localization mechanisms are essential for this compound’s protective effects .

Vorbereitungsmethoden

Leucoside kann durch enzymatische Hydrolyse von Tee-Samen-Extrakt synthetisiert werden . Der Prozess beinhaltet die Verwendung von kommerziellen Enzymk komplexen wie Pectinex® Reihe. Die Reaktionsbedingungen umfassen in der Regel eine kontrollierte Temperatur und einen pH-Wert, um die enzymatische Aktivität zu optimieren . Industrielle Produktionsverfahren beinhalten auch die Extraktion aus natürlichen Quellen wie Rhodiola rosea und Camellia sinensis .

Analyse Chemischer Reaktionen

Leucoside unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion Alkohol-Derivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

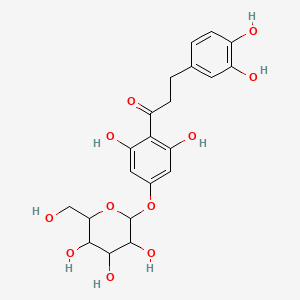

Leucoside ähnelt anderen Flavonol-Biosiden wie Kaempferol 3-Neohesperidosid, Kaempferol 3-O-beta-Sophoroside und Nicotiflorin . This compound ist einzigartig in seinem spezifischen Glykosylierungsmuster, das zu seinen unterschiedlichen biologischen Aktivitäten beiträgt . Die ähnlichen Verbindungen teilen ein gemeinsames Flavonol-Grundgerüst, unterscheiden sich jedoch in den Arten und Positionen der Zuckerreste, die an den Flavonol-Kern gebunden sind .

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAXTTGJEMODPY-CJNLAGEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-7-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3H-benzofuran-2-one](/img/structure/B600463.png)